2-Methylhex-5-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

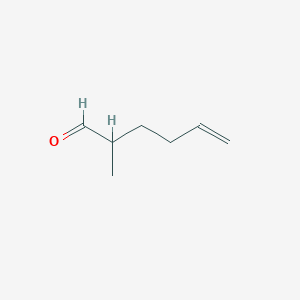

2-Methylhex-5-enal is a chemical compound with the CAS Number: 154779-70-1 . It has a molecular weight of 112.17 .

Molecular Structure Analysis

The molecular structure of 2-Methylhex-5-enal is represented by the InChI Code: 1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

2-Methylhex-5-enal is a colorless liquid . It has a characteristic odor . The initial boiling point and boiling range is 189 °C . The flash point is 63 °C .Scientific Research Applications

Catalytic and Stoichiometric Lewis Acid Participation

2-Methylhex-5-enal has been studied in the context of ene cyclizations leading to menthol analogues. It was found that catalytic quantities of methylaluminium bis(phenoxide) and other reagents can lead to a Meerwein-Pondorff-Verley reaction, influencing the oxidation-reduction process of the compound (Braddock & Brown, 2000).

Asymmetric Synthesis and Lewis Acid Mediated Reactions

The asymmetric synthesis of 2-Methylhex-5-enal demonstrated that key alkylation steps can lead to significant competing O-alkylation. This has implications for Type II carbonyl ene cyclisation of the aldehyde, affecting the synthesis process and the purity of the end product (Braddock & Brown, 2000).

Decomposition and Isomerization Studies

Research on the decomposition and isomerization of 5-methylhex-1-yl radical, which is closely related to 2-Methylhex-5-enal, has revealed intricate details about the kinetics and reaction mechanisms. This provides valuable insights into the stability and reactivity of such compounds under varying conditions (Awan et al., 2010).

Copolymerization with Ziegler‐Natta Catalysts

Studies on the copolymerization of styrene with 5-methylhex-1-ene, a compound similar to 2-Methylhex-5-enal, have shown how copolymers can be created with specific reactivity ratios. This has applications in the field of polymer chemistry, particularly in the creation of materials with tailored properties (Anderson, Burnett & Tait, 1962).

MINDO/3 Calculations on Cyclization

MINDO/3 calculations on the cyclization of hex-5-enyl radical, including variants like 2-Methylhex-5-enyl, have contributed to the understanding of the electronic and steric effects in these reactions. This research is significant in theoretical chemistry for predicting reaction pathways and rates (Canadell & Igual, 1985).

Safety and Hazards

Mechanism of Action

Target of Action

2-Methylhex-5-enal is primarily used as a flavoring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When inhaled, this compound interacts with these receptors, triggering a signal that the brain interprets as a specific aroma.

properties

IUPAC Name |

2-methylhex-5-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h3,6-7H,1,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDSJBMHTRDRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylhex-5-enal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

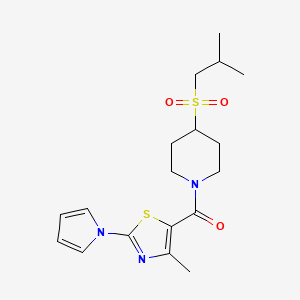

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

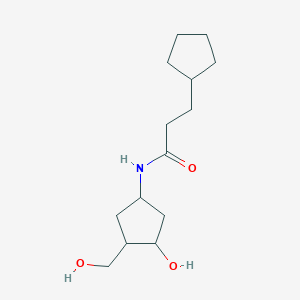

![5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2995837.png)

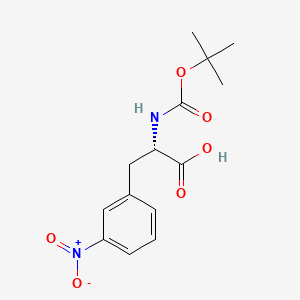

![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)

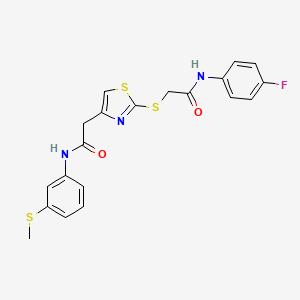

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)

![7-Bromo-2-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995844.png)

![1-Phenyl-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2995854.png)